2,7-Dichloroanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dichloroanthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two chlorine atoms at the 2 and 7 positions on the anthraquinone backbone. This compound is known for its distinctive yellow crystalline appearance and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloroanthraquinone can be achieved through several methods. One common approach involves the chlorination of anthraquinone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound often involves the Friedel-Crafts acylation of benzene with phthalic anhydride, followed by cyclization and subsequent chlorination. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dichloroanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction with agents like copper can yield anthrone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide in acetic acid.
Reduction: Copper powder in the presence of a suitable solvent.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Anthrone.
Substitution: Various substituted anthraquinones depending on the nucleophile used.
Scientific Research Applications
2,7-Dichloroanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its anticancer properties due to its ability to inhibit cancer cell proliferation.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2,7-Dichloroanthraquinone, particularly in its anticancer applications, involves the inhibition of key cellular proteins such as kinases and topoisomerases. These proteins are essential for cell division and DNA replication, and their inhibition leads to the suppression of cancer cell growth and proliferation . Additionally, this compound can induce apoptosis in cancer cells by activating specific molecular pathways .
Comparison with Similar Compounds
- 1,4-Dichloroanthraquinone
- 1,5-Dichloroanthraquinone
- 1,8-Dichloroanthraquinone
Comparison: 2,7-Dichloroanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other dichloroanthraquinones, it exhibits different reactivity and stability, making it suitable for specific applications in dye production and medicinal chemistry .
Properties
CAS No. |
605-43-6 |
---|---|
Molecular Formula |
C14H6Cl2O2 |
Molecular Weight |
277.1 g/mol |
IUPAC Name |
2,7-dichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl2O2/c15-7-1-3-9-11(5-7)14(18)12-6-8(16)2-4-10(12)13(9)17/h1-6H |
InChI Key |
HQUNBWGQFXPVES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.